molecular formula C6H4N4O3 B2670996 7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid CAS No. 13958-53-7

7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Cat. No.: B2670996
CAS No.: 13958-53-7
M. Wt: 180.123
InChI Key: KGANJUVAHAGWQX-UHFFFAOYSA-N
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Description

7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One prevalent method includes the annulation of the pyrazole ring by the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by dehydration and dehydrogenation of the cycloadduct . This reaction can proceed under heating in ethanol or under acid/base catalysis conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve solvents like ethanol or dimethyl sulfoxide and may require heating or the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid stands out due to its specific structural features that confer unique binding properties and biological activities. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research .

Biological Activity

7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a keto group at the 7-position and a carboxylic acid at the 3-position, which contribute to its interaction with various biological targets.

Structural Characteristics

The compound is characterized by a pyrazolo-pyrimidine core structure, which allows for diverse interactions with biological systems. Its molecular formula is C8H8N4O3C_8H_8N_4O_3, and it has been synthesized through various methods, including scaffold hopping strategies that leverage its low-energy conformations for enhanced biological activity .

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Cyclin-dependent Kinase (CDK) Inhibition :
    • The compound effectively binds to CDK2, an essential enzyme involved in cell cycle regulation. Molecular docking studies have shown favorable interactions with the active sites of CDK2, suggesting its potential as an anticancer agent .
  • Antibacterial Properties :
    • Preliminary studies have reported antibacterial activities against various strains, indicating its potential as a lead compound for developing new antibiotics .
  • Antiviral Activity :
    • Although specific antiviral properties of this compound are less documented, related pyrazolo compounds have demonstrated efficacy against viruses such as HSV-1 and VSV . This suggests a potential avenue for further exploration.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructureBiological Activity
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,2-c]pyrimidinoneStructureAnticancer activity
1-Methyl-7-oxo-5-(2-n-propoxyphenyl)-1,6-dihydro-1H-pyrazolo[4,3-d]pyrimidineStructurePhosphodiesterase inhibition
Pyrazolo[3,4-d]pyrimidinones-Various biological activities including anti-inflammatory effects

These compounds share structural similarities with this compound but exhibit varied biological profiles due to differences in functional group arrangements .

The mechanism of action for this compound primarily involves its interaction with CDKs. By inhibiting these kinases, the compound can disrupt cell cycle progression in cancer cells. Additionally, the presence of the carboxylic acid group may enhance solubility and bioavailability, making it a promising candidate for drug development .

Case Studies

Recent studies have focused on synthesizing derivatives of this compound to enhance its pharmacological properties. For instance:

  • A study explored various substitutions on the pyrazolo-pyrimidine scaffold to optimize CDK inhibition and reduce toxicity .
  • Another investigation highlighted the synthesis of new derivatives that showed improved antibacterial activity compared to the parent compound .

Properties

IUPAC Name

7-oxo-2,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-5-3-2(7-1-8-5)4(6(12)13)10-9-3/h1H,(H,9,10)(H,12,13)(H,7,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGANJUVAHAGWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2C(=O)N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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